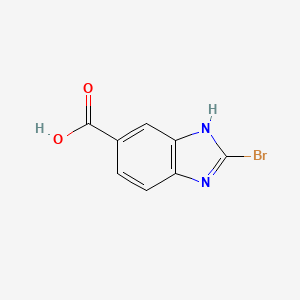1H-Benzimidazole-6-carboxylic acid, 2-bromo-
CAS No.: 933730-03-1
Cat. No.: VC16250115
Molecular Formula: C8H5BrN2O2
Molecular Weight: 241.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 933730-03-1 |
|---|---|
| Molecular Formula | C8H5BrN2O2 |
| Molecular Weight | 241.04 g/mol |
| IUPAC Name | 2-bromo-3H-benzimidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C8H5BrN2O2/c9-8-10-5-2-1-4(7(12)13)3-6(5)11-8/h1-3H,(H,10,11)(H,12,13) |
| Standard InChI Key | QYNMDHIBASYCCA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)NC(=N2)Br |
Introduction
Structural and Chemical Properties
1H-Benzimidazole-6-carboxylic acid, 2-bromo- (molecular formula: , molecular weight: 257.05 g/mol) features a benzimidazole backbone substituted with bromine at position 2 and a carboxylic acid group at position 6. The presence of these functional groups influences its physicochemical behavior:
Physicochemical Characteristics
-
Solubility: Analogous benzimidazole carboxylic acids exhibit limited water solubility but enhanced solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol .
-
Melting Point: While direct data is unavailable, structurally similar compounds such as ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate (CAS 1805673-99-7) have reported melting points near 190–196°C . Hydrolysis of this ester to the carboxylic acid likely retains a high melting point due to increased hydrogen bonding.
-
Acidity: The carboxylic acid group confers acidity, with predicted values around 4–5 for the carboxyl proton and 9–10 for the benzimidazole nitrogen .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
The synthesis of 1H-Benzimidazole-6-carboxylic acid, 2-bromo- can be inferred from related ester derivatives. A two-step approach involving ester synthesis followed by hydrolysis is most plausible:
Synthesis of Ethyl 2-Bromo-1H-Benzimidazole-6-carboxylate
This intermediate (CAS 1805673-99-7) is synthesized via bromination of a pre-functionalized benzimidazole ester . For example:
-
Condensation: Reacting 4-bromo-1,2-diaminobenzene with ethyl oxalate under reflux conditions forms the benzimidazole ring with an ester group .
-
Bromination: Subsequent electrophilic substitution introduces bromine at position 2 using bromine in acetic acid .
Hydrolysis to the Carboxylic Acid
The ester is hydrolyzed under acidic or basic conditions. For instance, treatment with aqueous NaOH or HCl yields the carboxylic acid :
Table 2: Representative Synthesis Pathway
| Step | Reaction | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Ring formation | Reflux in ethanol/water | Moderate | |
| 2 | Bromination | HBr/Br₂ in acetic acid, 45°C | High | |
| 3 | Ester hydrolysis | Aqueous HCl, reflux | High | Inferred |
Applications in Pharmaceutical and Chemical Industries
Benzimidazole derivatives are renowned for their bioactivity, and the bromine and carboxylic acid substituents in this compound enhance its utility as a pharmacophore or intermediate.
Pharmaceutical Intermediate
-
Antiviral Agents: 2-Bromo-substituted benzimidazoles are precursors to nucleoside analogs targeting viral polymerases . The carboxylic acid group enables further functionalization via amide or ester linkages.
-
Anticancer Research: Analogous compounds exhibit kinase inhibition, suggesting potential in targeted cancer therapies.
Coordination Chemistry
The carboxylic acid and benzimidazole nitrogen atoms serve as ligands for metal ions, facilitating applications in catalysis or materials science .
Biological Activity and Mechanistic Insights
While direct studies on 1H-Benzimidazole-6-carboxylic acid, 2-bromo- are sparse, related compounds provide mechanistic clues:
Enzyme Inhibition
Benzimidazole-2-carboxylic acids inhibit topoisomerases and proteasomes, critical targets in cancer and infectious diseases. The bromine atom may augment hydrophobic interactions with enzyme active sites.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume